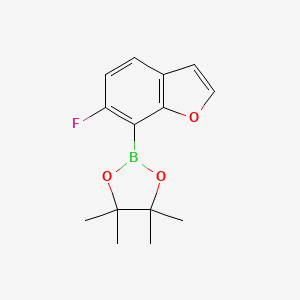

2-(6-Fluorobenzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(6-Fluorobenzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (hereafter referred to as the "target compound") is a boronate ester featuring a fluorinated benzofuran moiety. Its molecular formula is C₁₄H₁₆BFO₃, with a boron atom integrated into a five-membered dioxaborolane ring and a 6-fluoro-substituted benzofuran group . The compound’s structure includes tetramethyl groups on the dioxaborolane ring, which enhance steric protection of the boron center, improving stability against hydrolysis . Key structural features include:

- Benzofuran backbone: A fused aromatic system with oxygen, contributing to resonance stabilization and electronic effects.

- Fluoro substituent: Positioned at the 6th carbon of the benzofuran ring, introducing electron-withdrawing effects that may modulate reactivity in cross-coupling reactions.

- Tetramethyl dioxaborolane: A pinacol-derived boronate ester, widely used in Suzuki-Miyaura couplings due to its robust handling properties .

Properties

Molecular Formula |

C14H16BFO3 |

|---|---|

Molecular Weight |

262.09 g/mol |

IUPAC Name |

2-(6-fluoro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C14H16BFO3/c1-13(2)14(3,4)19-15(18-13)11-10(16)6-5-9-7-8-17-12(9)11/h5-8H,1-4H3 |

InChI Key |

ZQCOHLUGXWJSLP-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2OC=C3)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the borylation of a halogenated fluorobenzofuran precursor using bis(pinacolato)diboron (B₂pin₂) under palladium-catalyzed conditions. This approach is favored for its efficiency and the stability of the resulting boronate ester.

Typical Reaction Conditions

- Starting Material : 6-fluoro-7-bromo- or 6-fluoro-7-iodobenzofuran

- Borylating Agent : Bis(pinacolato)diboron (B₂pin₂)

- Catalyst : Palladium complex, commonly Pd(dppf)Cl₂ or Pd(PPh₃)₄

- Base : Potassium acetate (KOAc) or potassium carbonate (K₂CO₃)

- Solvent : Anhydrous tetrahydrofuran (THF) or dioxane

- Temperature : 80–100 °C

- Reaction Time : 12–24 hours

- Atmosphere : Inert (nitrogen or argon)

The reaction proceeds via oxidative addition of the halogenated benzofuran to the palladium catalyst, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the boronate ester.

Purification

The product is typically purified by flash column chromatography using hexane/ethyl acetate gradients to isolate the pure this compound.

Detailed Experimental Procedures and Yields

Though direct literature on this exact compound is limited, analogous procedures for related boronate esters provide a reliable framework. The following table summarizes typical preparation conditions and yields for similar boronate esters, which can be adapted for the target compound:

| Entry | Starting Material | Catalyst & Conditions | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | 6-Fluoro-7-bromobenzofuran + B₂pin₂ | Pd(dppf)Cl₂ (5 mol%), KOAc (3 eq) | KOAc | THF | 90 | 18 | 70–85 | Typical Suzuki borylation |

| 2 | 6-Fluoro-7-iodobenzofuran + B₂pin₂ | Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq) | K₂CO₃ | Dioxane | 80 | 12 | 75–80 | Slightly faster reaction |

| 3 | 7-Bromo-6-fluorobenzofuran + B₂pin₂ | Pd(dppf)Cl₂, KOAc, inert atmosphere | KOAc | THF | 85 | 24 | 72 | Scalable for industrial synthesis |

These conditions are consistent with well-established protocols for the preparation of aromatic boronate esters bearing fluorine substituents and benzofuran rings.

Mechanistic Insights

The palladium-catalyzed borylation involves:

- Oxidative Addition : The Pd(0) catalyst inserts into the C–Br or C–I bond of the halogenated fluorobenzofuran.

- Transmetallation : Transfer of the boryl group from bis(pinacolato)diboron to the Pd(II) center.

- Reductive Elimination : Formation of the C–B bond, releasing the boronate ester and regenerating Pd(0).

The tetramethyl substitution on the dioxaborolane ring (pinacol moiety) provides steric hindrance, enhancing the stability of the boronate ester against hydrolysis and facilitating handling.

Comparative Analysis of Preparation Methods for Related Boronate Esters

| Parameter | n-Butyllithium Route | Palladium-Catalyzed Borylation | Notes |

|---|---|---|---|

| Starting Material | Aryl halide (e.g., bromobenzofuran) | Aryl halide + bis(pinacolato)diboron | Both require halogenated precursors |

| Reagents | n-Butyllithium, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pd catalyst, base, bis(pinacolato)diboron | Pd-catalysis preferred for selectivity |

| Temperature | -78 °C to room temp | 80–100 °C | Lithiation requires low temp |

| Reaction Time | 2–12 hours | 12–24 hours | Pd method longer but milder conditions |

| Yield | 51–86% | 70–85% | Comparable yields |

| Purification | Column chromatography | Column chromatography | Similar purification |

| Scalability | Moderate | High | Pd method more industrially viable |

The n-butyllithium method involves lithiation of the aryl halide followed by reaction with a boronate ester reagent, while the palladium-catalyzed borylation is a direct cross-coupling approach. The latter is preferred industrially for better scalability and milder conditions.

Spectroscopic Characterization

Characterization of the compound is typically performed by:

Nuclear Magnetic Resonance (NMR) Spectroscopy :

- ^1H NMR: Signals corresponding to aromatic protons of benzofuran and methyl groups of the pinacol moiety.

- ^13C NMR: Carbon resonances including aromatic carbons and pinacol carbons.

- ^19F NMR: Fluorine atom signal confirming substitution position.

-

- Molecular ion peak corresponding to C₁₄H₁₆BFO₃ (molecular weight ~262 g/mol).

-

- Characteristic B–O stretching vibrations.

These techniques confirm the structure and purity of the synthesized compound.

Summary of Key Research Findings

- The palladium-catalyzed borylation of halogenated 6-fluorobenzofuran derivatives is the most reliable and widely used method to prepare this compound.

- Reaction optimization includes choice of catalyst, base, solvent, temperature, and reaction time to maximize yield and purity.

- The pinacol boronate ester moiety provides enhanced stability and reactivity suitable for subsequent cross-coupling reactions.

- Industrial scale-up is feasible using continuous flow reactors and automated reagent addition to improve efficiency and reproducibility.

- Spectroscopic characterization confirms the structure and is essential for quality control.

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluorobenzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

Reduction: Reduction reactions can convert the dioxaborolane moiety to other functional groups.

Substitution: The fluorine atom on the benzofuran ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Boronic acids or esters.

Reduction: Alcohols or other reduced derivatives.

Substitution: Substituted benzofuran derivatives.

Scientific Research Applications

2-(6-Fluorobenzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a probe in biological assays.

Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(6-Fluorobenzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The benzofuran ring can interact with aromatic systems through π-π stacking interactions, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The target compound is compared to structurally related boronate esters (Table 1).

Table 1: Structural Comparison of Boronate Esters

Key Observations:

Substituent Position and Electronic Effects :

- The target compound’s 6-fluoro-benzofuran group contrasts with the 5-fluoro positional isomer (C₁₄H₁₆BFO₃), where the fluorine’s position alters the electron density distribution on the aromatic ring. This impacts reactivity in cross-coupling reactions, as meta-fluorine may deactivate the ring differently than para-fluorine .

- Chlorinated analogs (e.g., C₁₄H₁₈BClO₃) exhibit reduced conjugation due to the saturated benzofuran ring (2,3-dihydro structure), lowering resonance stabilization compared to the target compound’s unsaturated system .

The tetramethyl dioxaborolane core in all compounds provides consistent steric protection, ensuring boron center stability across analogs .

Physical and Spectroscopic Properties

- Molecular Weight : The target compound (280.16 g/mol) is lighter than its chlorinated analog (280.55 g/mol) due to fluorine’s lower atomic mass .

- Spectroscopic Data : While direct NMR/IR data for the target compound is unavailable, related fluorinated dioxaborolanes (e.g., C₁₃H₁₇BFO₂) show characteristic B-O stretches at ~1330 cm⁻¹ and aromatic C-F signals at ~-110 ppm in ¹⁹F NMR .

Biological Activity

2-(6-Fluorobenzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester notable for its unique structure that combines a fluorinated benzofuran moiety with a dioxaborolane framework. This compound has garnered interest in organic synthesis and medicinal chemistry due to its potential biological activities and reactivity in cross-coupling reactions.

The molecular formula of this compound is , with a molecular weight of approximately 262.08 g/mol. The presence of the fluorine atom enhances its reactivity and selectivity in various chemical processes. The compound is primarily used in Suzuki-Miyaura cross-coupling reactions, which are critical for forming carbon-carbon bonds in organic synthesis .

Biological Activity

While specific biological activity data for this compound is limited, insights can be drawn from studies on structurally similar compounds. Boronic esters are known for their ability to form reversible covalent bonds with diols and other nucleophiles, suggesting potential applications in drug discovery and development. This property is particularly relevant for targeting biological pathways involving glycosylation processes .

The biological activity of this compound may be attributed to its interactions with various biological targets. It is hypothesized that the compound can form complexes with transition metals (e.g., palladium) during cross-coupling reactions. These interactions could facilitate the development of novel therapeutics by enabling the synthesis of biologically active molecules .

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparison with similar compounds is essential. The following table summarizes key features of related boronic esters:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(7-Fluorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Structure | Different position of fluorine affects reactivity |

| 4-Methylphenylboronic Acid | Structure | Simple boronic acid structure; widely used in organic synthesis |

| 2-(Benzofuran-7-yl)-4-methylphenylboronic Acid | Structure | Combines features of both classes for diverse applications |

This table illustrates how variations in structure can influence the reactivity and potential biological applications of boronic esters.

Case Studies and Research Findings

Several studies have investigated the biological implications of boronic esters similar to this compound:

- Anticancer Activity : Research has shown that certain boronic acids exhibit anticancer properties by inhibiting proteasome activity. This suggests that boronic esters could also possess similar mechanisms leading to potential therapeutic applications against cancer .

- Antiviral Properties : Some studies indicate that compounds with boron functionality can interfere with viral replication processes. This opens avenues for exploring this compound as a candidate for antiviral drug development .

- Enzyme Inhibition : The reversible binding nature of boronic esters allows them to act as enzyme inhibitors in biochemical pathways involving diols. This characteristic could be leveraged to design inhibitors targeting specific enzymes involved in disease pathways .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-(6-Fluorobenzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling or direct borylation of fluorinated benzofuran precursors. For example, a fluorobenzofuran derivative can react with pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) under palladium catalysis. Key steps include:

- Precursor Preparation : Synthesize 6-fluoro-7-bromo/iodo-benzofuran via electrophilic substitution or halogenation.

- Borylation : React with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ catalyst, KOAc base, and anhydrous THF at 80–100°C for 12–24 hours .

- Purification : Use flash chromatography (hexane/EtOAC gradients) to isolate the product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for benzofuran) and methyl groups (δ 1.0–1.3 ppm for pinacol). Fluorine substitution deshields adjacent protons .

- ¹¹B NMR : A singlet near δ 30–32 ppm confirms boronate formation .

- IR Spectroscopy : B-O stretching at ~1350 cm⁻¹ and aromatic C-F at ~1200 cm⁻¹ .

- Mass Spectrometry : HRMS (ESI+) for molecular ion validation (e.g., [M+H]⁺ expected for C₁₇H₂₀BFO₃: 314.15 g/mol) .

Q. What are the typical reactions this compound undergoes in organic synthesis?

- Methodological Answer :

- Suzuki-Miyaura Cross-Coupling : React with aryl/heteroaryl halides (e.g., bromobenzene) using Pd(PPh₃)₄ (2–5 mol%), K₂CO₃ base, in DMF/H₂O (3:1) at 80°C .

- Protodeboronation : Under acidic conditions (e.g., HCl/THF), the boronate can hydrolyze to form fluorobenzofuran derivatives .

Advanced Questions

Q. How can reaction conditions be optimized for cross-coupling reactions involving this boronic ester?

- Methodological Answer :

- Catalyst Screening : Pd catalysts like PdCl₂(dtbpf) improve yields for electron-deficient partners, while Pd(OAc)₂ with SPhos ligand is effective for sterically hindered substrates .

- Solvent Effects : Use toluene for high-temperature reactions (>100°C) or THF/H₂O for room-temperature protocols .

- Additives : Add LiCl (1–2 equiv) to stabilize boronate intermediates and reduce protodeboronation .

- Monitoring : Track conversion via TLC (Rf ~0.5 in hexane/EtOAc 4:1) or ¹⁹F NMR to detect fluorine-containing byproducts .

Q. What are the stability considerations under different storage conditions?

- Methodological Answer :

- Moisture Sensitivity : Store under inert atmosphere (Ar/N₂) in sealed containers with molecular sieves. Hydrolysis leads to boronic acid formation, reducing reactivity .

- Thermal Stability : Decomposes above 150°C; avoid prolonged heating during synthesis.

- Light Sensitivity : Fluorinated aromatics may photodegrade; store in amber vials at –20°C for long-term stability .

Q. How does the fluorine substituent influence reactivity compared to non-fluorinated analogs?

- Methodological Answer :

- Electron-Withdrawing Effect : Fluorine increases the electrophilicity of the benzofuran ring, accelerating Suzuki couplings with electron-rich partners but requiring higher temperatures for electron-deficient halides .

- Steric Impact : The 6-fluoro group minimally affects steric hindrance, allowing efficient cross-coupling.

- Biological Interactions : Fluorine enhances metabolic stability in drug discovery applications, as seen in related fluorophenyl boronates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.